Norgesic forte

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

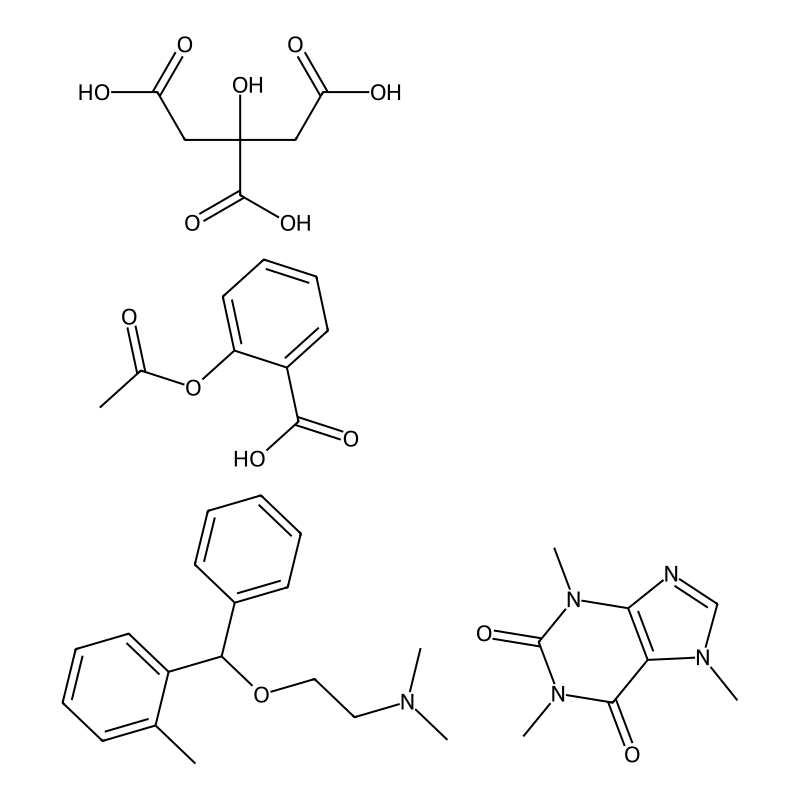

Norgesic Forte is a combination medication primarily used to treat painful muscular conditions. Each tablet contains three active ingredients: Orphenadrine Citrate (50 mg), Aspirin (770 mg), and Caffeine (60 mg) . Orphenadrine serves as a muscle relaxant, aspirin acts as a nonsteroidal anti-inflammatory drug (NSAID), and caffeine enhances the analgesic effects of aspirin and orphenadrine . The formulation is designed to alleviate pain and discomfort associated with muscle spasms and related conditions, often used in conjunction with rest and physical therapy.

- Orphenadrine Citrate: This compound, a tertiary amine, can undergo various metabolic transformations in the liver, primarily through N-demethylation to form active metabolites . Its mechanism involves blocking nerve impulses that signal pain to the brain.

- Aspirin: Aspirin undergoes hydrolysis to yield salicylic acid, which contributes to its anti-inflammatory effects. It irreversibly inhibits cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain .

- Caffeine: Caffeine acts as an adenosine receptor antagonist, increasing neuronal excitability and enhancing the analgesic effects of the other components by improving blood flow and reducing fatigue .

Norgesic Forte exhibits several biological activities due to its constituent components:

- Muscle Relaxation: Orphenadrine's anticholinergic properties help reduce muscle spasms by inhibiting peripheral nerve transmission .

- Anti-inflammatory Effects: Aspirin's role as an NSAID reduces inflammation and pain through its action on cyclooxygenase enzymes .

- Stimulatory Effects: Caffeine not only enhances the analgesic effects but also counteracts drowsiness caused by orphenadrine, making it beneficial for patients needing relief without sedation .

The synthesis of Norgesic Forte involves combining the three active ingredients through established pharmaceutical manufacturing processes. Each component is synthesized separately before being formulated into a tablet form.

- Orphenadrine Citrate: Typically synthesized from 2-dimethylaminoethyl chloride and 2-methylbenzyl alcohol in the presence of a suitable catalyst.

- Aspirin: Synthesized through the esterification of salicylic acid with acetic anhydride or acetyl chloride.

- Caffeine: Extracted from coffee beans or synthesized through chemical processes involving xanthine derivatives.

These components are then blended with excipients like anhydrous lactose and colloidal silicon dioxide to form the final tablet product .

Norgesic Forte is primarily prescribed for:

- Treatment of acute musculoskeletal pain.

- Management of muscle spasms associated with various conditions.

- Relief from tension headaches and other pain syndromes where muscle relaxation is beneficial.

It is often used alongside physical therapy for optimal recovery outcomes .

Norgesic Forte has several notable interactions:

- CNS Depressants: Co-administration with other central nervous system depressants can enhance sedation and drowsiness .

- Anticoagulants: Aspirin may increase bleeding risk when taken with anticoagulants or other NSAIDs .

- Diuretics: Caffeine may counteract the effects of certain diuretics due to its diuretic properties .

Patients are advised to inform healthcare providers about all medications they are taking to avoid potential adverse interactions.

Norgesic Forte shares similarities with several other medications used for muscle relaxation and pain relief. Here are some comparable compounds:

| Compound Name | Active Ingredients | Unique Features |

|---|---|---|

| Flexeril | Cyclobenzaprine | Primarily a muscle relaxant; less anti-inflammatory action. |

| Skelaxin | Metaxalone | Fewer sedative effects compared to Norgesic Forte. |

| Robaxin | Methocarbamol | Often used for acute muscle spasms; less potent than Norgesic Forte. |

| Baclofen | Baclofen | Primarily used for spasticity; acts on GABA receptors. |

| Zanaflex | Tizanidine | Alpha-2 adrenergic agonist; provides muscle relaxation without significant sedation. |

Norgesic Forte's unique combination of orphenadrine, aspirin, and caffeine distinguishes it from these alternatives by providing both muscle relaxation and anti-inflammatory effects along with enhanced analgesia due to caffeine's presence .

Orphenadrine citrate exhibits distinctive solubility characteristics that significantly influence its pharmaceutical formulation and bioavailability. The compound demonstrates sparingly soluble behavior in aqueous media, with quantitative measurements indicating water solubility values exceeding 69.2 μg/mL at ambient temperature [1] [2] [3]. This limited aqueous solubility is characteristic of the citrate salt form and represents a critical parameter in pharmaceutical development.

In polar organic solvents, orphenadrine citrate shows slightly soluble characteristics in ethanol (96%), as specified in pharmacopoeial standards [1] [4]. The compound exhibits enhanced solubility in aprotic polar solvents, particularly dimethyl sulfoxide (DMSO), where solubility reaches ≥23.07 mg/mL [5] [6]. For the hydrochloride salt form, even higher solubility values of approximately 33 mg/mL have been documented in dimethylformamide (DMF) [6].

Solubility behavior in various organic solvents reveals a clear preference for polar aprotic environments. Methanol and n-octanol demonstrate partially soluble characteristics for orphenadrine citrate [7]. Conversely, the compound exhibits insoluble behavior in non-polar solvents such as diethyl ether [7], indicating the importance of polar interactions for dissolution.

Temperature effects on aqueous solubility appear minimal, with both cold and hot water exhibiting very slightly soluble characteristics [7]. This temperature-independent behavior suggests that dissolution is primarily governed by intermolecular forces rather than thermal energy contributions.

Thermal Stability Analysis: Melting Point and Decomposition Behavior

Thermal characterization of orphenadrine citrate reveals well-defined thermal transitions and stability characteristics essential for pharmaceutical processing and storage. The melting point of orphenadrine citrate occurs within the range of 132-138°C, with multiple analytical sources confirming values of 134-138°C and 132-134°C [1] [8] [3] [7]. Differential scanning calorimetry (DSC) studies have identified a prominent endothermic peak at 121.93°C, which may represent an anticipation of the melting transition coupled with potential polymorphic changes [9].

Thermal stability assessments demonstrate that orphenadrine citrate maintains structural integrity up to its melting point, with no decomposition observed during normal thermal analysis conditions [8] [10]. The compound exhibits a calculated boiling point of 363°C at 760 mmHg [3] [11], indicating substantial thermal stability under typical pharmaceutical processing conditions.

Controlled thermal degradation studies at elevated temperatures (70°C) demonstrate stable behavior for at least 2 hours [12] [13], confirming suitability for standard pharmaceutical manufacturing processes. The flash point has been calculated at 107.1°C [3] [11], providing important safety parameters for handling and processing.

Thermal stability under accelerated aging conditions (40°C at 75% relative humidity) shows minimal degradation over extended periods [12]. Storage stability studies confirm that orphenadrine citrate remains stable under recommended storage conditions of 2-8°C [8], with room temperature storage (20-25°C) also being acceptable for pharmaceutical preparations [8] [3].

Spectroscopic Identification Methods

FT-IR Spectral Signatures of API Interactions

Fourier Transform Infrared (FT-IR) spectroscopy provides definitive identification of orphenadrine citrate through characteristic vibrational frequencies that reflect its molecular structure and intermolecular interactions. The FT-IR spectrum reveals distinct absorption bands that serve as fingerprint identifiers for quality control and structural confirmation.

The aromatic C-H stretching vibrations appear at 3048 cm⁻¹ [14], providing confirmation of the aromatic character of both the phenyl and o-methylphenyl substituents in the orphenadrine structure. Aliphatic C-H stretching occurs at 2962 cm⁻¹ [14], corresponding to the methyl groups and ethylene bridge components of the molecule.

Aromatic C=C stretching vibrations at 1594 cm⁻¹ [14] confirm the presence of benzene ring systems, while the ether linkage is identified through R-O-R stretching vibrations at 1181 cm⁻¹ [14]. These characteristic frequencies provide unambiguous identification of the core orphenadrine structure.

In pharmaceutical formulations, FT-IR analysis reveals no significant spectral changes when orphenadrine citrate is combined with other active ingredients such as paracetamol [15], indicating absence of chemical interactions that could compromise drug stability or efficacy. The citrate component contributes additional characteristic bands related to carboxylate stretching and hydroxyl group vibrations.

¹H-NMR and ¹³C-NMR Profiling of Component Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural characterization of orphenadrine citrate and enables detection of molecular interactions within pharmaceutical formulations. Both proton (¹H) and carbon-13 (¹³C) NMR techniques offer complementary information for structural elucidation and purity assessment.

¹H-NMR analysis reveals distinct chemical shift patterns corresponding to different proton environments within the orphenadrine citrate structure [16] [17] [18]. The aromatic protons appear in the characteristic downfield region, while the N,N-dimethyl groups and ethylene bridge protons exhibit well-resolved signals in the aliphatic region. Quantitative NMR (qNMR) methods have been developed for pharmaceutical analysis, with orphenadrine citrate serving as a reference standard for analytical validation [19].

¹³C-NMR spectroscopy provides detailed information about carbon environments, enabling identification of all carbon atoms within the molecular framework [18] [20]. The technique is particularly valuable for detecting polymorphic variations and confirming the integrity of the citrate salt formation.

In combination formulations such as Norgesic Forte, NMR analysis confirms the absence of chemical interactions between orphenadrine citrate and co-formulated ingredients (aspirin and caffeine). Diffusion-ordered NMR spectroscopy (DOSY) has been successfully employed for identification of orphenadrine citrate in complex pharmaceutical mixtures [16], demonstrating the utility of advanced NMR techniques for quality control applications.